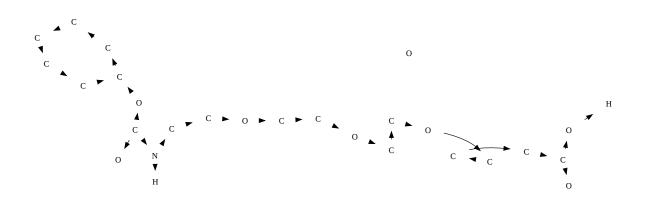


In-Depth Technical Guide: Cbz-NH-PEG4-C2-acid for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Cbz-NH-PEG4-C2-acid**, a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the properties of **Cbz-NH-PEG4-C2-acid**, its role in PROTAC synthesis, and provides a generalized experimental framework for its application.

Core Compound Information: Cbz-NH-PEG4-C2-acid

Chemical Structure:

Click to download full resolution via product page

Caption: Chemical Structure of Cbz-NH-PEG4-C2-acid.

CAS Number: 756526-00-8[1][2][3]

Physicochemical Properties

Property	Value
Molecular Formula	C19H29NO8[1]
Molecular Weight	399.44 g/mol [1]
Appearance	Colorless to light yellow liquid/oil
Purity	Typically >95%
Storage	2-8°C or -20°C for long-term storage

Supplier Information

A variety of chemical suppliers offer **Cbz-NH-PEG4-C2-acid** for research purposes. Notable suppliers include:

- KKL Med Inc.[1]
- Amaybio (阿镁生物)[2]
- Immunomart
- Leyan Reagent (乐研试剂)
- MedKoo Biosciences[1]
- Vector Labs
- Sunway Pharm Ltd

It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Role in PROTAC Synthesis

Cbz-NH-PEG4-C2-acid is a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a polyethylene glycol (PEG) spacer. This structure is integral to the modular synthesis of PROTACs.

The general workflow for synthesizing a PROTAC using this linker involves a series of chemical reactions to conjugate a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Experimental Workflow

Caption: Generalized workflow for PROTAC synthesis using a protected linker.

Experimental Protocols

The following are generalized protocols for the key steps in utilizing **Cbz-NH-PEG4-C2-acid** for PROTAC synthesis. Note: These protocols are illustrative and require optimization based on

the specific properties of the warhead and E3 ligase ligands.

Protocol 1: Amide Coupling of Cbz-NH-PEG4-C2-acid to a Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing ligand (either the warhead or the E3 ligase ligand).

Materials:

- Cbz-NH-PEG4-C2-acid
- Amine-containing ligand (e.g., warhead-NH2)
- Amide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, Et3N)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

- Dissolve the amine-containing ligand (1.0 eq) and **Cbz-NH-PEG4-C2-acid** (1.1 eq) in the anhydrous solvent.
- Add the amide coupling reagent (1.2 eg) to the solution.
- Add the organic base (2.0-3.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purify the crude product by flash column chromatography to obtain the Cbz-protected linkerligand conjugate.

Protocol 2: Deprotection of the Cbz Group

The Cbz protecting group is typically removed via hydrogenolysis.

Materials:

- · Cbz-protected linker-ligand conjugate
- Palladium on carbon (Pd/C, 10 wt. %)
- Hydrogen source (e.g., H2 gas balloon or a hydrogen generator)
- Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

Procedure:

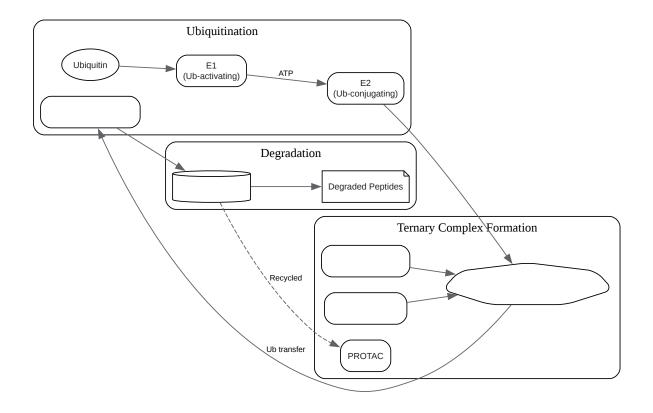
- Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.
- Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 1-6 hours.
 Monitor the reaction progress by LC-MS.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the Celite pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the deprotected amine-linker-ligand conjugate. This product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Form the PROTAC

This protocol describes the formation of the second amide bond to complete the PROTAC molecule.

Materials:

- Amine-linker-ligand conjugate from Protocol 2
- · Carboxylic acid-containing ligand
- Amide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, Et3N)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)


Procedure:

- Follow the general procedure outlined in Protocol 1, using the deprotected amine-linkerligand conjugate and the second ligand containing a carboxylic acid.
- After purification, the final PROTAC molecule is obtained. Characterization by NMR and high-resolution mass spectrometry is essential to confirm its identity and purity.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

Click to download full resolution via product page

Caption: Mechanism of action of a PROTAC molecule.

This guide provides a foundational understanding of **Cbz-NH-PEG4-C2-acid** and its application in the development of PROTACs. Researchers should adapt and optimize the provided protocols to suit their specific molecular targets and synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. Cbz-NH-PEG4-C2-acid,一种 PROTAC linker CAS:756526-00-8 阿镁生物 [amaybio.com]
- 3. Cbz-NH-PEG4-C2-acid | 756526-00-8 乐研试剂 [leyan.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Cbz-NH-PEG4-C2-acid for PROTAC Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606519#cbz-nh-peg4-c2-acid-cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com